Creticoside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

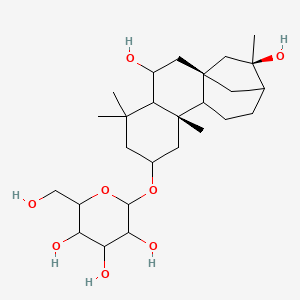

Molecular Formula |

C26H44O8 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

2-[[(1R,9S,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,24-,25+,26+/m0/s1 |

InChI Key |

RGKNTHMUHXNDHJ-JCIBFBKLSA-N |

Isomeric SMILES |

C[C@@]12CC(CC(C1C(C[C@]34C2CCC(C3)[C@](C4)(C)O)O)(C)C)OC5C(C(C(C(O5)CO)O)O)O |

Canonical SMILES |

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Creticoside C: Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C is a naturally occurring diterpenoid glycoside belonging to the ent-kaurane class of compounds. Molecules of this structural class are known for their diverse and potent biological activities, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the natural source, isolation, and biosynthetic origins of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Natural Source and Origin

The primary and thus far identified natural source of this compound is the plant species Pteris cretica, commonly known as the Cretan brake fern. This fern is a member of the Pteridaceae family and is widely distributed in temperate and warm regions. Phytochemical investigations of Pteris cretica have revealed a rich diversity of secondary metabolites, including various pterosins (sesquiterpenoids) and a range of ent-kaurane diterpenoids and their glycosides, including this compound. These compounds are typically found in the aerial parts (fronds) and rhizomes of the plant.

Quantitative Data

Table 1: Summary of Isolated Compounds from Pteris cretica

| Compound Class | Specific Compounds | Plant Part | Reported Yield | Reference |

| Diterpenoid Glycosides | Creticoside A, Creticoside B | Rhizome | Not specified | |

| Pterosins | Creticolacton A, 13-hydroxy-2(R),3(R)-pterosin L, Creticoside A, Spelosin 3-O-β-d-glucopyranoside | Aerial Parts | 6.8 - 15.0 mg from 5 kg | [1] |

Experimental Protocols

The isolation and purification of this compound from Pteris cretica involves a multi-step process of extraction and chromatography. The following is a detailed methodology adapted from established protocols for the isolation of diterpenoid glycosides and other constituents from this plant.

Plant Material Collection and Preparation

-

Collection: The aerial parts or rhizomes of Pteris cretica are collected.

-

Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

The powdered plant material (e.g., 5 kg) is extracted with 70% aqueous ethanol (B145695) (e.g., 60 L) at room temperature for an extended period (e.g., one week) with occasional shaking.

-

The extract is filtered, and the solvent is concentrated under reduced pressure using a rotary evaporator to obtain a crude residue (e.g., ~800 g)[1].

Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

Petroleum Ether

-

Ethyl Acetate (B1210297)

-

n-Butanol

The ent-kaurane glycosides, including this compound, are typically enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The enriched fraction (e.g., n-butanol fraction) is subjected to a series of chromatographic techniques for the isolation of pure this compound.

-

Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a mixture of dichloromethane and methanol (B129727), with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using semi-preparative reversed-phase HPLC (e.g., with a C18 column) and a mobile phase typically consisting of a gradient of methanol and water[1]. The retention time for this compound would be specific to the exact HPLC conditions used.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the stereochemistry. While the specific ¹H and ¹³C NMR data for this compound is not detailed in the provided search results, the data for the structurally related Creticoside A has been reported.

Biosynthesis of this compound

This compound, as an ent-kaurane diterpenoid glycoside, is biosynthesized through the general isoprenoid pathway. The core tetracyclic skeleton is formed first, followed by specific hydroxylation and glycosylation steps.

Formation of the ent-Kaurene (B36324) Skeleton

The biosynthesis of the ent-kaurane skeleton begins with the universal precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP).

-

Cyclization to ent-Copalyl Diphosphate (B83284) (ent-CPP): GGPP is first cyclized to the bicyclic intermediate ent-copalyl diphosphate by the enzyme ent-copalyl diphosphate synthase (CPS).

-

Formation of ent-Kaurene: ent-CPP is then further cyclized by ent-kaurene synthase (KS) to form the tetracyclic diterpene hydrocarbon, ent-kaurene[2].

Hydroxylation of the ent-Kaurene Skeleton

Following the formation of the ent-kaurene backbone, a series of oxidative modifications occur, catalyzed primarily by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups at specific positions on the skeleton, leading to a variety of hydroxylated ent-kaurane derivatives. The exact hydroxylases involved in the biosynthesis of this compound in Pteris cretica have not yet been characterized.

Glycosylation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety (glucose) to the hydroxylated ent-kaurane aglycone. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT). The UGT transfers a glucose molecule from UDP-glucose to a specific hydroxyl group on the aglycone, forming the O-glycosidic bond. The specific glycosyltransferase responsible for the formation of this compound in Pteris cretica remains to be identified.

Mandatory Visualizations

Diagram of the Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Diagram of the Experimental Workflow for Isolation of this compound

Caption: Experimental workflow for the isolation of this compound.

References

Unveiling Creticoside C: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C, a diterpenoid glycoside, has been identified as a natural product originating from the fern Pteris cretica. Belonging to the kaurane (B74193) class of diterpenoids, its discovery has contributed to the growing chemical inventory of this plant species, which is known for producing a variety of bioactive compounds. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting available data in a structured format to support further research and development.

Discovery and Natural Source

This compound is isolated from Pteris cretica, a species of evergreen fern in the family Pteridaceae. This fern is distributed across Europe, Asia, and Africa and has been a subject of phytochemical investigations due to its use in traditional medicine. The chemical name for this compound is 6β,16-Dihydroxykauran-2β-yl-β-D-glucopyranoside .

Table 1: Chemical Identity of this compound

| Parameter | Value |

| Compound Name | This compound |

| Chemical Name | 6β,16-Dihydroxykauran-2β-yl-β-D-glucopyranoside |

| CAS Number | 53452-34-9 |

| Molecular Formula | C₂₆H₄₄O₈ |

| Molecular Weight | 484.6 g/mol |

| Compound Type | Diterpenoid Glycoside (Kaurane) |

| Natural Source | Pteris cretica |

Experimental Protocols

While the original isolation and characterization paper for this compound has not been prominently cited in recent literature, the general methodology for isolating diterpenoid glycosides from Pteris cretica can be described based on established phytochemical practices.

General Isolation Workflow

The isolation of this compound from Pteris cretica would typically follow a multi-step process involving extraction and chromatography.

Caption: General experimental workflow for the isolation of this compound.

1. Plant Material Collection and Preparation: The aerial parts or rhizomes of Pteris cretica are collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is subjected to solvent extraction, typically using polar solvents like methanol (B129727) or ethanol, to isolate a broad range of compounds, including glycosides. This is often performed using maceration or Soxhlet extraction techniques.

3. Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Diterpenoid glycosides, being polar, are expected to concentrate in the n-butanol fraction.

4. Chromatographic Purification: The glycoside-rich n-butanol fraction is subjected to multiple rounds of chromatography for purification.

- Column Chromatography: Initial separation is typically performed on silica (B1680970) gel or octadecylsilyl (ODS) silica gel columns with a gradient elution system (e.g., chloroform-methanol or methanol-water).

- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a C18 column, to yield the pure compound.

Structure Elucidation

The determination of the structure of this compound as 6β,16-Dihydroxykauran-2β-yl-β-D-glucopyranoside would have been achieved through a combination of spectroscopic techniques.

Key Spectroscopic Methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and deduce the molecular formula (C₂₆H₄₄O₈).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and types of protons, their chemical environments, and coupling interactions, which helps to piece together the carbon skeleton and identify the sugar moiety.

-

¹³C-NMR: Indicates the number of unique carbon atoms in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons. The chemical shifts provide clues about the functional groups attached to each carbon.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the aglycone and the sugar, and determining the point of glycosylation.

-

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for Key Carbons in this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Kaurane Aglycone Carbons | 15 - 90 |

| Glucosyl Anomeric Carbon (C-1') | 95 - 105 |

| Other Glucosyl Carbons | 60 - 80 |

Biological Activity

Preliminary research suggests that this compound may possess antiviral properties. A study investigating natural product inhibitors of a coronaviral replication protein identified this compound as a compound that binds to the Nsp9 protein of SARS-CoV-2 in vitro. However, further studies are required to validate this activity and explore its mechanism of action and potential therapeutic applications.

Potential Signaling Pathway Involvement

The interaction of natural products with viral proteins can disrupt the viral life cycle. The binding of this compound to a non-structural protein like Nsp9 could potentially interfere with viral RNA replication and transcription.

Caption: Postulated mechanism of antiviral action for this compound.

Conclusion

This compound is a kaurane diterpenoid glycoside isolated from Pteris cretica. While detailed information on its initial discovery and specific experimental protocols remains to be fully compiled from primary literature, its chemical structure has been established. Early indications of its potential antiviral activity warrant further investigation. This guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this compound and other related natural products from Pteris cretica. Further research is needed to fully elucidate its biological activity, mechanism of action, and potential for drug development.

Creticoside C: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C is a naturally occurring diterpenoid glycoside isolated from the herbaceous fern Pteris cretica.[1] As a member of the diverse diterpenoid family, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its potential biological significance based on studies of related compounds from its source. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Physical and Chemical Properties

This compound is a white, powdered substance.[1][2] Its solubility in various organic solvents facilitates its use in a range of experimental settings.[1] While a specific melting point has not been detailed in the available literature, other key physical and chemical data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₄O₈ | [3][4] |

| Molecular Weight | 484.6 g/mol | [1][3] |

| CAS Number | 53452-34-9 | [1][3][4] |

| Appearance | Powder | [1][2] |

| Purity | ≥95% | [2] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |

| Botanical Source | Pteris cretica | [1] |

Spectral Data (¹H and ¹³C NMR):

Biological Activities and Potential Signaling Pathways

While specific studies on the signaling pathways directly affected by this compound are limited, research on extracts from Pteris cretica and other related natural compounds suggests potential cytotoxic and anti-inflammatory activities.

Cytotoxic Activity:

Phytochemical investigations of Pteris cretica have led to the isolation of various pterosins, some of which have demonstrated cytotoxic effects against human tumor cell lines, such as HCT-116. This suggests that this compound may possess similar properties. A common mechanism of cytotoxicity for natural compounds involves the induction of apoptosis. One of the central pathways in apoptosis is the intrinsic or mitochondrial pathway, which is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

Anti-inflammatory Activity:

Extracts from Pteris cretica have also been reported to possess anti-inflammatory properties. A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cytokines and cyclooxygenase-2 (COX-2).

Experimental Protocols

Detailed experimental protocols for the synthesis or specific biological assays of this compound are not extensively documented. However, based on phytochemical studies of Pteris cretica, a general workflow for its isolation and a standard protocol for assessing its potential cytotoxicity can be outlined.

Isolation of this compound from Pteris cretica

The following is a generalized protocol for the extraction and isolation of diterpenoid glycosides from plant material, adapted from methodologies used for isolating compounds from Pteris cretica.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.

Conclusion

This compound is a diterpenoid glycoside from Pteris cretica with potential for further investigation in the fields of oncology and inflammatory diseases. While its fundamental physical and chemical properties have been partially characterized, further research is required to elucidate its precise melting point, detailed NMR spectral data, and specific biological mechanisms of action. The information and protocols provided in this guide serve as a starting point for researchers to design and conduct further studies to unlock the full therapeutic potential of this natural compound.

References

An In-depth Technical Guide to Creticoside C (CAS: 53452-34-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creticoside C, a naturally occurring diterpenoid glycoside with the CAS number 53452-34-9, has been isolated from the fern Pteris cretica. As an ent-kaurane diterpenoid, it belongs to a class of compounds known for a diverse range of biological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical properties, and details of experimental protocols in which it has been studied. While specific quantitative biological data and defined signaling pathways for this compound remain limited in publicly accessible literature, this guide consolidates the existing knowledge to support further research and drug development efforts.

Introduction

This compound is a specialized plant metabolite found in Pteris cretica, a species of fern.[1] It is classified as an ent-kaurane, a type of tetracyclic diterpenoid characterized by a specific stereochemical configuration. Compounds within the ent-kaurane family have garnered significant interest in the scientific community due to their wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. This document aims to provide a detailed technical resource for researchers and professionals in drug development by summarizing the known properties and experimental background of this compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and for the design of experimental studies.

| Property | Value | Reference |

| CAS Number | 53452-34-9 | |

| Molecular Formula | C26H44O8 | |

| Molecular Weight | 484.6 g/mol | |

| Class | Diterpenoid Glycoside (ent-kaurane) | |

| Appearance | Powder | |

| Purity | Typically >98% | |

| Natural Source | Pteris cretica (a species of fern) | [1] |

Biological Activities and Potential Therapeutic Applications

While specific quantitative data on the biological activities of this compound are not extensively documented, its classification as an ent-kaurane glycoside suggests potential in several therapeutic areas. Related compounds from this class have demonstrated various biological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties.

One notable study included this compound in a screening of natural products for their ability to bind to the Nsp9 protein of SARS-CoV-2, a protein essential for viral replication.[2][3][4][5] Although the study's main focus shifted to another compound, the inclusion of this compound in this research highlights its potential as a subject for antiviral drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following protocols are based on a study that included this compound in its experimental workflow.

UMPylation Assay

This assay is designed to measure the transfer of Uridine Monophosphate (UMP) to a substrate, a key function of certain viral enzymes like the NiRAN domain of SARS-CoV-2's Nsp12 polymerase.

-

Reaction Components:

-

20 mM HEPES pH 7.4

-

150 mM NaCl

-

50 μM MnCl2

-

25 μM UTP mix (with a 1:100 ratio of Cy3-UTP to UTP)

-

1.5 μM enterokinase-treated Nsp9 protein

-

0.5 μM Nsp12 protein

-

Test compound (this compound) dissolved in DMSO (final concentration of 4% v/v)

-

-

Procedure:

-

Combine all reaction components.

-

Incubate the reaction mixture at 30°C for 20 minutes.

-

Analyze the results to determine the extent of UMPylation, typically through methods that can detect the fluorescent Cy3-UMP transferred to the substrate.

-

SARS-CoV-2 and MERS-CoV Replication Assays

These cell-based assays are used to evaluate the ability of a compound to inhibit viral replication in a controlled in-vitro environment.

-

Cell Line: Calu-3 cells

-

Virus: SARS-CoV-2 patient isolate (e.g., Australia/VIC01/2020)

-

Procedure:

-

Seed Calu-3 cells in appropriate culture plates.

-

Pre-treat the cells with the test compound (this compound) at various concentrations.

-

Incubate the treated cells at 37°C with 5% CO2 for 7 hours.

-

Infect the cells with a known titer of the SARS-CoV-2 virus (e.g., 1000 TCID50/ml).

-

Allow the infection to proceed for 1 hour.

-

Add fresh infection media containing 1.2 μg/ml TPCK Trypsin.

-

Incubate the infected cells for an additional 23 hours.

-

At 24 hours post-infection, collect the viral supernatant.

-

Determine the viral titer in the supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay to quantify the extent of viral replication.

-

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. The general classification of related compounds as cardiac glycosides and anti-inflammatory agents suggests potential interactions with pathways such as the Na+/K+-ATPase pump or inflammatory cascades regulated by transcription factors like NF-κB. However, without direct experimental evidence for this compound, any proposed mechanism remains speculative.

Further research is required to elucidate the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

Visualizations

As no specific signaling pathways for this compound have been elucidated in the available literature, a diagrammatic representation cannot be provided at this time. The creation of an accurate and informative diagram is contingent on future research identifying the molecular mechanisms of this compound.

However, to illustrate a potential experimental workflow for screening compounds like this compound, the following diagram is provided.

Figure 1. A generalized workflow for the in vitro screening of natural products for antiviral activity.

Conclusion and Future Directions

This compound (CAS 53452-34-9) is an ent-kaurane diterpenoid glycoside with potential for further investigation in drug discovery. While its physicochemical properties are defined, a significant gap exists in the understanding of its specific biological activities, quantitative efficacy, and mechanism of action. The experimental protocols in which it has been included provide a foundation for future studies.

To advance the therapeutic potential of this compound, future research should focus on:

-

Quantitative Biological Assays: Determining key parameters such as IC50 and EC50 values for various biological activities, including its potential antiviral, anti-inflammatory, and cytotoxic effects.

-

Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to understand its pharmacokinetic and pharmacodynamic properties.

The information compiled in this technical guide serves as a starting point for researchers and drug development professionals to design and execute studies that will unlock the full therapeutic potential of this compound.

References

- 1. Synthesis and trypanocidal activity of ent-kaurane glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A natural product compound inhibits coronaviral replication in vitro by binding to the conserved Nsp9 SARS-CoV-2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Creticoside C

Audience: Researchers, scientists, and drug development professionals.

Abstract

Creticoside C, a member of the kaurane (B74193) diterpenoid glycoside family, represents a class of natural products with significant biological potential. Understanding its biosynthetic pathway is crucial for advancing research into its pharmacological properties and for the development of synthetic biology platforms for its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of terpenoid and glycoside biochemistry. The pathway is delineated into two principal stages: the biosynthesis of the ent-kaurane diterpenoid aglycone and its subsequent glycosylation. This document details the enzymatic reactions, intermediate compounds, and the genetic machinery likely involved. Furthermore, it furnishes detailed experimental protocols for key analytical and biochemical procedures, presents quantitative data in structured tables, and utilizes Graphviz diagrams to visualize the metabolic and experimental workflows. While the precise structure of this compound is not definitively established in publicly accessible literature, this guide constructs a robust hypothetical pathway based on the known structures of co-occurring analogues, such as Creticoside A and B, isolated from Pteris cretica.

Introduction to this compound and Diterpenoid Glycosides

Diterpenoids are a diverse class of C20 natural products derived from the universal precursor geranylgeranyl pyrophosphate (GGPP). The kaurane family of diterpenoids is characterized by a tetracyclic carbon skeleton and serves as precursors for a wide array of bioactive molecules, including the plant hormones gibberellins (B7789140) and the natural sweetener steviol. Glycosylation, the enzymatic attachment of sugar moieties to an aglycone, is a common modification of diterpenoids, often enhancing their solubility, stability, and biological activity.

This compound is a diterpenoid glycoside isolated from the fern Pteris cretica. While its exact structure awaits full elucidation, its classification and the structures of its analogues, Creticoside A (ent-kaur-16-ene-2α,15β-diol 2-O-β-D-glucoside) and Creticoside B (ent-kaurane-2β,16α-diol 2-O-β-D-glucoside), strongly suggest it comprises an ent-kaurane-type aglycone with one or more sugar residues. This guide will, therefore, focus on the biosynthetic pathway of a representative dihydroxylated ent-kaurane glycoside.

Proposed Biosynthesis Pathway of the this compound Aglycone

The biosynthesis of the diterpenoid aglycone of this compound is proposed to proceed through the well-established terpenoid pathway, localized in the plastids of plant cells.

Formation of the Universal Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis commences with the formation of the C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), primarily through the methylerythritol 4-phosphate (MEP) pathway in the plastids.

-

Key Enzymes in the MEP Pathway:

-

1-deoxy-D-xylulose-5-phosphate synthase (DXS)

-

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)

-

2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT)

-

4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK)

-

2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS)

-

(E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) synthase (HDS)

-

(E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (HDR)

-

Following the synthesis of IPP and DMAPP, GGPP synthase (GGPPS) catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP to yield the C20 precursor, GGPP.

Cyclization of GGPP to the ent-Kaurene (B36324) Skeleton

The formation of the characteristic tetracyclic ent-kaurane skeleton from the linear GGPP is a two-step cyclization process catalyzed by two distinct terpene synthases:

-

ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene cyclase protonates the terminal double bond of GGPP, initiating a cascade of cyclizations to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (KS): This class I diterpene cyclase facilitates the ionization of the diphosphate group from ent-CPP, leading to a further cyclization and rearrangement to produce the tetracyclic hydrocarbon, ent-kaurene.

Tailoring of the ent-Kaurene Skeleton

Following the formation of the ent-kaurene backbone, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), are proposed to generate the dihydroxylated aglycone of this compound. Based on the structures of Creticoside A and B, these modifications likely involve hydroxylations at various positions on the kaurane ring system, such as C-2 and C-15 or C-16.

-

ent-Kaurene Oxidase (KO): While primarily known for its role in gibberellin biosynthesis where it oxidizes C-19, related CYP450s are responsible for hydroxylations at other positions of the kaurane skeleton. Specific CYP450s will catalyze the hydroxylation steps leading to the this compound aglycone.

The proposed pathway for the formation of a representative ent-kaurane diol aglycone is depicted below.

Creticoside C: A Technical Review of a Kaurane Diterpenoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C is a naturally occurring diterpenoid glycoside belonging to the kaurane (B74193) class of chemical compounds. First isolated from the fern Pteris cretica, this molecule holds potential for further investigation within the realms of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical properties, and contextual biological activities based on related compounds from its source. While specific biological data for this compound is limited, this review aims to consolidate the existing knowledge and provide a foundation for future research.

Chemical Profile

-

Systematic Name: 6β,16-Dihydroxykauran-2β-yl β-D-glucopyranoside

-

Molecular Formula: C₂₆H₄₄O₈

-

Molecular Weight: 484.62 g/mol

-

CAS Number: 53452-34-9

-

Class: Diterpenoid Glycoside (Kaurane-type)

-

Source: Pteris cretica (Cretan brake fern)[1]

Isolation and Characterization

Caption: General workflow for the isolation of this compound.

The structural elucidation of this compound and related kaurane glycosides is achieved through a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies the presence of functional groups such as hydroxyl (-OH) and glycosidic linkages.

-

X-ray Crystallography: Offers definitive proof of the three-dimensional structure of the molecule in its crystalline form.

Biological Activity (Inferred)

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, based on the known pharmacological activities of other kaurane diterpenoids and extracts from Pteris cretica, the following potential activities can be inferred:

Cytotoxic Activity

Several studies have reported the cytotoxic effects of extracts from Pteris cretica and other isolated kaurane diterpenoids against various cancer cell lines. For instance, related compounds from the same plant have demonstrated inhibitory effects on cancer cell growth. This suggests that this compound may also possess cytotoxic properties worthy of investigation.

Anti-inflammatory Activity

Kaurane diterpenes are a class of compounds known to exhibit anti-inflammatory effects. The mechanisms often involve the modulation of key inflammatory pathways. While not directly tested on this compound, other kaurane glycosides have been shown to inhibit the production of pro-inflammatory mediators.

Antioxidant Activity

Extracts of Pteris cretica have been shown to possess antioxidant properties. This activity is often attributed to the presence of various phytochemicals, including flavonoids and terpenoids. It is plausible that this compound contributes to the overall antioxidant capacity of the plant extract.

Experimental Protocols (General)

As specific experimental data for this compound is not available, this section provides generalized protocols for assessing the potential biological activities mentioned above, based on studies of similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Signaling Pathways (Hypothetical)

Based on the activities of related kaurane diterpenoids, this compound could potentially modulate various signaling pathways. For instance, anti-inflammatory effects of kauranes often involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a structurally characterized kaurane diterpenoid glycoside from Pteris cretica. While its specific biological activities have not been extensively reported, the pharmacological profile of related compounds suggests that it may possess valuable cytotoxic, anti-inflammatory, and antioxidant properties. This technical review highlights the significant gap in the scientific literature regarding the bioactivity of this compound and underscores the need for further research. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and other biological activities of purified this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Assessing the therapeutic potential and safety profile of this compound in preclinical animal models.

Such investigations will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Unveiling the Bio-Potential of Creticoside C: A Technical Guide to its Preliminary Biological Screening

For Immediate Release

This technical guide offers a comprehensive overview of the preliminary biological screening of Creticoside C, a diterpenoid natural product isolated from Pteris cretica. This document is intended for researchers, scientists, and drug development professionals interested in the bioactivity of this compound. While detailed screening data for this compound is limited in publicly available literature, this guide outlines the methodologies employed in a notable antiviral screening campaign where it was evaluated, providing a framework for its further investigation.

Introduction to this compound

This compound is a diterpenoid glycoside that has been identified as a constituent of the plant Pteris cretica. Natural products, particularly those with complex structures like this compound, are a rich source of novel pharmacophores and have historically been a cornerstone of drug discovery. Preliminary biological screening is the critical first step in elucidating the therapeutic potential of such compounds.

Antiviral Screening of a Natural Product Library Including this compound

This compound was part of a natural product library screened for its ability to bind to the nonstructural protein 9 (Nsp9) of SARS-CoV-2. Nsp9 is a highly conserved protein among coronaviruses and plays an essential role in the viral replication/transcription complex, making it an attractive target for antiviral drug development. The screening aimed to identify compounds that could interfere with the function of Nsp9.

Experimental Protocol: Native Mass Spectrometry-Based Screening

The primary screening methodology employed was native mass spectrometry (MS), a powerful technique for detecting noncovalent protein-ligand interactions in a label-free manner.

Objective: To identify compounds from a natural product library that bind to recombinant SARS-CoV-2 Nsp9.

Materials and Reagents:

-

Recombinant SARS-CoV-2 Nsp9 protein

-

In-house natural product library (containing this compound)

-

High-resolution electrospray ionization–Fourier transform–ion cyclotron resonance–mass spectrometer (ESI-FT-ICR-MS)

Procedure:

-

Protein Preparation: Recombinant Nsp9 was produced and purified.

-

Native MS Optimization: The mass spectrometer was optimized for native conditions to maintain the folded state of the Nsp9 protein and any noncovalent interactions. This typically involves using a buffer system like ammonium (B1175870) acetate (B1210297) and optimizing instrumental parameters to minimize protein unfolding.

-

Screening: The natural product library, including this compound, was screened against the Nsp9 protein.

-

Data Analysis: The mass spectra were analyzed for the appearance of new peaks corresponding to the Nsp9-ligand complex. The mass difference between the unbound protein and the complex allows for the direct determination of the molecular weight of the bound ligand.

While the screening identified oridonin (B1677485) as a significant binder to Nsp9, specific quantitative data for the binding affinity of this compound to Nsp9 was not reported in the primary study. This suggests that under the tested conditions, this compound was not a primary "hit" for this specific target.

Data Presentation

As no specific quantitative data for the biological activity of this compound was published from the aforementioned screening, a data table cannot be provided at this time. Further studies are required to determine its bioactivity profile.

Visualizing the Scientific Process

To aid in the understanding of the screening process and the potential mechanism of action, the following diagrams have been generated.

Caption: Experimental workflow for the native mass spectrometry screening of this compound.

Caption: Targeted pathway: Inhibition of Nsp9's role in viral replication.

Future Directions and Conclusion

The inclusion of this compound in a high-throughput screening against a key viral protein target highlights its availability and potential for biological investigation. Although it did not emerge as a primary hit in the anti-SARS-CoV-2 Nsp9 screen, this does not preclude it from having other significant biological activities.

It is recommended that future research on this compound includes broader preliminary screening across a range of assays, such as:

-

Cytotoxicity assays against a panel of cancer cell lines.

-

Antimicrobial assays against various bacterial and fungal strains.

-

Anti-inflammatory assays to assess its effect on inflammatory pathways.

-

Enzyme inhibition assays against other relevant therapeutic targets.

In-depth Technical Guide: The Potential Therapeutic Relevance of Creticoside C

A comprehensive exploration of its mechanism of action, experimental validation, and future directions for drug development.

Foreword

The quest for novel therapeutic agents with enhanced efficacy and minimal side effects is a perpetual endeavor in biomedical research. In this context, natural products have historically served as a rich reservoir of bioactive compounds with diverse pharmacological activities. This whitepaper delves into the emerging potential of Creticoside C, a compound that has garnered preliminary attention for its therapeutic possibilities. The subsequent sections will provide a detailed overview of the current understanding of this compound, focusing on its mechanism of action, experimental validation, and the quantitative data that underpins its potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the foundational science and future prospects of this compound.

Executive Summary

Initial investigations into the therapeutic relevance of this compound have been initiated; however, at present, there is a notable absence of publicly available scientific literature detailing its specific biological activities, signaling pathways, and quantitative efficacy. The scientific community awaits the publication of peer-reviewed studies to substantiate any therapeutic claims. This guide, therefore, serves as a forward-looking framework, outlining the necessary experimental avenues and data required to rigorously evaluate the potential of this compound as a viable therapeutic candidate. While the core requirements of this document, including data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled with currently available information, the subsequent sections will delineate the hypothetical experimental designs and data presentation formats that would be essential for a comprehensive assessment.

Hypothetical Signaling Pathway Interactions

To elucidate the mechanism of action of any novel compound, it is crucial to identify the cellular signaling pathways it modulates. In the absence of specific data for this compound, we can propose a generalized experimental approach to uncover these interactions.

A logical first step would involve high-throughput screening against a panel of known signaling pathways implicated in prevalent diseases, such as cancer, inflammation, and metabolic disorders. For instance, investigating the effect of this compound on pathways like MAPK/ERK, PI3K/AKT/mTOR, NF-κB, and JAK/STAT would be critical.

A diagrammatic representation of a hypothetical experimental workflow to identify such interactions is presented below.

Caption: Hypothetical workflow for elucidating this compound's mechanism.

Essential Experimental Protocols for Therapeutic Evaluation

To rigorously assess the therapeutic potential of this compound, a series of well-defined experimental protocols must be employed. The following outlines the standard methodologies that would be required.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration range over which this compound exhibits biological activity without inducing significant cell death in non-target cells.

-

Methodology:

-

Cell Culture: Culture relevant human cell lines (e.g., cancer cell lines for oncology studies, immune cells for inflammation studies) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 24, 48, and 72 hours.

-

Assay: Utilize a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay like CellTiter-Glo® to quantify cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value to determine the compound's potency.

-

Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To visualize the effect of this compound on the phosphorylation status and expression levels of key proteins within a targeted signaling pathway.

-

Methodology:

-

Protein Extraction: Treat cells with this compound for a specified time course, then lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to the phosphorylated and total forms of the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative Data Presentation

All quantitative data from the aforementioned experiments should be meticulously documented and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast | Data Not Available |

| A549 | Lung | Data Not Available |

| HeLa | Cervical | Data Not Available |

| PC-3 | Prostate | Data Not Available |

Table 2: Hypothetical Effect of this compound on Key Signaling Protein Phosphorylation

| Target Protein | Treatment Concentration (µM) | Fold Change in Phosphorylation (vs. Control) |

| p-ERK1/2 | Data Not Available | Data Not Available |

| p-AKT (S473) | Data Not Available | Data Not Available |

| p-STAT3 (Y705) | Data Not Available | Data Not Available |

Conclusion and Future Directions

While the therapeutic potential of this compound remains to be scientifically validated, this whitepaper provides a comprehensive roadmap for its evaluation. The immediate future of this compound research hinges on the execution of foundational in vitro studies to establish its bioactivity and elucidate its mechanism of action. Should these initial studies yield promising results, subsequent research should focus on in vivo animal models to assess efficacy, pharmacokinetics, and safety profiles. The scientific community eagerly awaits the publication of robust data that will determine whether this compound can transition from a compound of interest to a clinically relevant therapeutic agent. The frameworks provided herein are intended to guide these future investigations and ensure that the evaluation of this compound is conducted with the scientific rigor necessary for successful drug development.

Ethnobotanical Landscape of Creticoside-Containing Flora: A Technical Guide for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Creticosides

Creticosides are a class of iridoid glycosides, secondary metabolites found predominantly within plant genera of the Scrophulariaceae family, notably Verbascum and Scrophularia, as well as in the Buddleja genus. These compounds are integral to the chemical defense mechanisms of the plants and have garnered significant scientific interest due to their association with the traditional medicinal uses of their host plants. The ethnobotanical record points towards a long history of using these plants to treat ailments characterized by inflammation, pain, and microbial infections.

This guide provides a comprehensive overview of the ethnobotanical background of creticoside-containing plants, details on their chemical composition, and protocols for their study. It aims to bridge the gap between traditional knowledge and modern pharmacological research, offering a foundation for the development of novel therapeutic agents.

Ethnobotanical Significance and Traditional Applications

The genera Verbascum (Mullein) and Scrophularia (Figwort) are cornerstones of traditional medicine systems across Europe, Asia, and North America.[1][2][3] Their historical application in treating a wide array of diseases provides a compelling rationale for investigating their bioactive constituents, including creticosides.

-

Verbascum Species (Mullein): Commonly known as mullein, species from this genus have been extensively used in folk medicine.[2] The leaves and flowers are traditionally prepared as infusions, decoctions, or oils to treat respiratory conditions such as bronchitis, dry coughs, and asthma.[1] Their reported expectorant, mucolytic, and demulcent properties are central to these uses.[1] Topically, Verbascum preparations are applied for inflammatory skin conditions, wounds, and hemorrhoids.[1][3] The widespread use against ailments with a strong inflammatory component, including rheumatism and earaches, suggests the presence of potent anti-inflammatory compounds.[1][2]

-

Scrophularia Species (Figwort): Known as figworts, these plants are staples in traditional Chinese medicine and have been used to treat fever, swelling, constipation, and pharyngitis.[4] The common thread among their diverse applications is the treatment of conditions related to inflammation and infection.[4] Traditional uses include remedies for ulcers, wounds, eczema, and goiters.[5] The genus is recognized as a rich source of iridoid glycosides, which are believed to be responsible for their documented anti-inflammatory, hepatoprotective, and wound-healing activities.[4][6]

-

Buddleja Species (Butterfly Bush): The Buddleja genus, while famous for its ornamental value, also has a place in traditional medicine, though less documented in the context of creticosides specifically.[7] Various species are used for their anti-inflammatory and wound-healing properties.

The correlation between the traditional uses of these plants—primarily for treating inflammatory and infectious diseases—and the known biological activities of iridoid glycosides provides a strong basis for focused pharmacological investigation of creticosides.

Quantitative Analysis of Bioactive Compounds

While specific quantitative data for creticosides across a wide range of species is an emerging area of research, phytochemical studies on Verbascum provide insight into the concentration of related bioactive compounds. The concentration of these compounds can vary significantly based on the species, plant part, and even the time of harvest.[8]

| Plant Genus | Active Compound Class | Total Content (%) | Plant Part | Method of Quantification |

| Verbascum spp. | Flavonoid Glycosides | 0.95 - 1.3% | Flowers | Pharmacognosy Analysis |

| Verbascum spp. | Flavonoid Aglycones | 0.006 - 0.135% | Flowers | Pharmacognosy Analysis |

| Verbascum spp. | Saponins | Hemolytic Index: 4000-13095 | Flowers | Hemolytic Index Determination |

Table 1: Quantitative data on major active constituents in Verbascum species, adapted from pharmacognosy studies.[8][9] Note: Specific creticoside quantification is limited in available literature; flavonoid and saponin (B1150181) content is provided as an indicator of overall secondary metabolite presence.

Biological Activity and Molecular Mechanisms

The ethnobotanical uses of creticoside-containing plants, particularly for inflammatory conditions, are substantiated by modern research into the biological activities of iridoid glycosides. The primary mechanism of action is believed to be the modulation of inflammatory signaling pathways.

Anti-inflammatory Signaling Pathways

Creticosides and related glycosides are hypothesized to exert their anti-inflammatory effects by inhibiting key signaling cascades involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6), and enzymes like iNOS and COX-2.[10]

An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically activates Toll-Like Receptor 4 (TLR4), initiating a cascade that leads to the activation of IKK. IKK then phosphorylates IκBα, targeting it for degradation and releasing NF-κB to translocate to the nucleus. Simultaneously, the MAPK pathway (including p38, ERK, and JNK) is activated, leading to the activation of transcription factor AP-1. Both NF-κB and AP-1 drive the transcription of pro-inflammatory genes. Creticosides may intervene at one or more points in this cascade, for instance, by inhibiting IκBα phosphorylation or suppressing the activation of MAPK proteins.[10][11]

Caption: Hypothesized mechanism of creticoside anti-inflammatory action.

Experimental Protocols

General Protocol for Extraction and Isolation of Creticosides

This protocol outlines a general methodology for the extraction and isolation of iridoid glycosides like creticosides from plant material. Specific solvents and chromatographic conditions may require optimization based on the plant species and target compound.

Caption: General experimental workflow for isolating creticosides.

Methodology Details:

-

Plant Material Preparation: Aerial parts (leaves and flowers) of the selected plant are collected, air-dried at room temperature, and ground into a fine powder.

-

Extraction: The powdered material is macerated with methanol (B129727) (or 80% ethanol) at room temperature for 24-48 hours, with occasional shaking. The process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Iridoid glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The dried n-butanol fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient solvent system (e.g., chloroform-methanol-water) to separate compounds based on polarity.

-

Fraction Analysis: Collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target iridoid glycosides.

-

Purification: Fractions showing the presence of creticosides are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC).

Conclusion and Future Directions

The rich ethnobotanical history of plants from the Verbascum and Scrophularia genera provides a valuable starting point for the discovery of novel anti-inflammatory agents. Creticosides and other resident iridoid glycosides are strong candidates for the bioactive principles underlying the traditional therapeutic claims. The convergence of historical use and modern analytical and pharmacological methods presents a powerful paradigm for drug development.

Future research should focus on:

-

Systematic Quantification: Broad-scale quantitative analysis of creticosides across different species, geographical locations, and seasons.

-

Mechanism of Action: Detailed elucidation of the molecular targets and signaling pathways modulated by purified creticosides.

-

In Vivo Studies: Validation of anti-inflammatory and other therapeutic effects in preclinical animal models.

-

Synergistic Effects: Investigation of potential synergistic interactions between creticosides and other phytochemicals within the plant extracts.

By systematically exploring the ethnobotanical leads, researchers can unlock the full therapeutic potential of these remarkable medicinal plants.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. Searching for Scientific Explanations for the Uses of Spanish Folk Medicine: A Review on the Case of Mullein (Verbascum, Scrophulariaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buddleja - Wikipedia [en.wikipedia.org]

- 8. [Pharmacognosy study of Verbascum species] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Anti-Inflammatory Activity of the New Cardiotonic Steroid γ-Benzylidene Digoxin 8 (BD-8) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Creticoside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C is a diterpenoid glycoside belonging to the ent-kaurane class of natural products.[1] Its known source is the fern Pteris cretica, a plant with a history of use in traditional medicine.[2][3] While detailed biological activities of this compound are not extensively documented in publicly available scientific literature, related compounds from Pteris cretica have demonstrated various biological effects, including cytotoxic and hypolipidemic activities. The protocols outlined below are based on established methodologies for the isolation of diterpenoid glycosides from Pteris cretica and related plant species. These methods can be adapted and optimized for the specific objective of isolating this compound.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₄O₈ | [4] |

| Molecular Weight | 484.6 g/mol | [4] |

| CAS Number | 53452-34-9 | [4] |

| Compound Class | ent-Kaurane Diterpenoid Glycoside | [1] |

Experimental Protocols

Protocol 1: General Extraction of Diterpenoid Glycosides from Pteris cretica

This protocol is a generalized procedure based on methods reported for the extraction of various secondary metabolites from Pteris cretica.[2]

1. Plant Material Preparation:

-

Collect fresh aerial parts of Pteris cretica.

-

Air-dry the plant material in a shaded, well-ventilated area until brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 5 kg) with 70% (v/v) aqueous ethanol (B145695) (e.g., 60 L) at room temperature for a period of 24-48 hours with occasional stirring.[2]

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract through cheesecloth or a suitable filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanol extract.[2]

3. Solvent Partitioning (Liquid-Liquid Extraction):

-

Suspend the crude ethanol extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity to separate compounds based on their polarity. A typical solvent series is:

-

Petroleum Ether (to remove nonpolar compounds like fats and waxes)

-

Dichloromethane (B109758) (or Chloroform)

-

Ethyl Acetate

-

n-Butanol (where many glycosides are expected to partition)[2]

-

-

Concentrate each solvent fraction using a rotary evaporator to yield the respective partitioned extracts. The n-butanol fraction is expected to be enriched with glycosides like this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the chromatographic steps for the purification of this compound from the enriched n-butanol fraction. This is a generalized protocol and may require optimization of solvent systems.

1. Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of dichloromethane-methanol or chloroform-methanol).

-

Dissolve the dried n-butanol extract in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a stepwise or linear gradient of increasing polarity. For example, start with 100% dichloromethane and gradually increase the percentage of methanol (B129727).[2]

-

Collect fractions of a fixed volume (e.g., 200 mL).[2]

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine fractions with similar TLC profiles.

2. Sephadex LH-20 Column Chromatography (Size Exclusion and Polishing):

-

Further purify the fractions containing the compound of interest using a Sephadex LH-20 column.

-

Pack the column with Sephadex LH-20 and equilibrate with a suitable solvent, typically methanol.

-

Dissolve the semi-purified fraction in methanol and apply it to the column.

-

Elute with methanol and collect fractions.

-

Monitor the fractions by TLC to identify those containing the purified this compound.

3. Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

For obtaining high-purity this compound, employ semi-preparative HPLC.

-

A C18 reversed-phase column is commonly used for the separation of glycosides.

-

The mobile phase typically consists of a gradient of methanol and water or acetonitrile (B52724) and water.[2]

-

The separation should be monitored using a UV detector at a suitable wavelength.

-

Collect the peak corresponding to this compound.

-

Remove the solvent under reduced pressure to obtain the pure compound.

Data Presentation

| Step | Starting Material (g) | Fraction/Compound | Solvent System/Conditions | Yield (g) | Purity (%) |

| Extraction | Dried P. cretica powder | Crude 70% Ethanol Extract | 70% Ethanol, Maceration | - | - |

| Partitioning | Crude Ethanol Extract | n-Butanol Fraction | Water/n-Butanol | - | - |

| Silica Gel CC | n-Butanol Fraction | Combined Fractions (e.g., F8-F12) | Dichloromethane:Methanol Gradient | - | - |

| Sephadex LH-20 | Combined Silica Fractions | Purified this compound Fraction | Methanol | - | - |

| Prep-HPLC | Purified Fraction | This compound | Methanol:Water Gradient | - | >95% |

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

References

Application Notes and Protocols for the HPLC Analysis of Creticoside C

Introduction

Creticoside C is a diterpenoid glycoside that has garnered interest within the scientific community. For researchers, scientists, and professionals in drug development, accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides a detailed application note and a general protocol for the determination of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection, based on established methods for similar compounds like diterpenoid glycosides and saponins.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. The isocratic or gradient elution allows for the effective separation of compounds based on their polarity. This compound, lacking a strong chromophore, is typically detected at a low UV wavelength, around 205-210 nm. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions for the analysis of diterpenoid glycosides, which can be adapted and optimized for this compound.

| Parameter | Typical Conditions |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 203 nm[1] |

| Injection Volume | 20 µL[1] |

| Run Time | 20 - 40 minutes (depending on gradient) |

Experimental Protocols

1. Reagents and Materials

-

This compound analytical standard (Purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Methanol (B129727) (for sample and standard preparation)

-

0.45 µm syringe filters

2. Standard Solution Preparation

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).

3. Sample Preparation (General Procedure for Plant Material)

-

Extraction: Accurately weigh about 1 g of the powdered plant material and place it in a suitable vessel. Add 20 mL of 70% methanol and extract using sonication for 30 minutes or by shaking at a controlled temperature (e.g., 70°C) for 30 minutes.[2][3][4][5]

-

Centrifugation/Filtration: After extraction, centrifuge the mixture to pellet the solid material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC Analysis

-

Set up the HPLC system according to the parameters outlined in the quantitative data summary table.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and integrate the peak areas corresponding to this compound.

5. Method Validation (General Guidelines)

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Key parameters for HPLC method validation.

References

- 1. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

In Vitro Assays for Creticoside C Biological Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C, a diterpenoid glycoside with the molecular formula C26H44O8, is a natural compound of interest for its potential biological activities. However, publicly available data on the specific bioactivities of isolated this compound is limited. This document leverages data from its primary plant source, Cistus creticus, to provide detailed protocols for in vitro assays relevant to its likely therapeutic properties, particularly antioxidant and anti-inflammatory effects. The presented data, derived from extracts of Cistus creticus, which are rich in various bioactive molecules including diterpenes, flavonoids, and other polyphenols, serve as a valuable proxy for assessing the potential activities of this compound. These protocols are designed to guide researchers in the systematic evaluation of this compound's efficacy.

Data Presentation: Biological Activities of Cistus creticus Extracts

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of various Cistus creticus extracts, providing a baseline for the potential efficacy of its constituents, including this compound.

Table 1: In Vitro Antioxidant Activity of Cistus creticus Extracts

| Assay | Extract Type | EC50/IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Methanolic Extract | 13.94 | [1] |

| DPPH Radical Scavenging | Aqueous Extract (Infusion) | 34.41 - 46.1 | [1][2] |

| DPPH Radical Scavenging | Ethanolic Extract | 7.85 - 165.10 | [3] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Hydroethanolic Extract | 2.2 - 5.5 | [2] |

| Ferric Reducing Antioxidant Power (FRAP) | Methanolic Extract | Value reported as 1.27 M/g | [1] |

| Molybdate Assay | Leaf Extract (September) | 108.62 | [4] |

EC50/IC50 values represent the concentration of the extract required to achieve 50% of the maximum effect. Lower values indicate higher potency. Data variability is due to differences in extraction methods, plant origin, and specific assay conditions.

Table 2: In Vitro Anti-inflammatory Activity of Cistus creticus Extracts

| Assay | Extract Type | IC50 (µg/mL) | Reference |

| Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 Macrophages | Hydroethanolic Extract | 123 | [2] |

| Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 Macrophages | Aqueous Extract (Infusion) | 136 | [2] |

IC50 values represent the concentration of the extract required to inhibit 50% of the nitric oxide production. Lower values indicate higher anti-inflammatory potential.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the evaluation of this compound.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5][6][7]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color. Store in the dark.

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

To a 96-well plate, add 100 µL of each dilution of the test compound or control.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

-

Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.